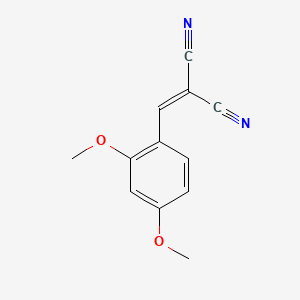

Malononitrile, (2,4-dimethoxybenzylidene)-

Description

Overview of Research Trajectories in Malononitrile (B47326) Derivatives

Malononitrile is a highly versatile reagent in organic chemistry, primarily due to the reactivity of its active methylene (B1212753) group, which is enhanced by two electron-withdrawing nitrile groups. researchgate.netresearchgate.net This unique reactivity has established malononitrile and its derivatives as cornerstone building blocks in a multitude of synthetic pathways. researchgate.netissr-journals.orgresearchgate.net A significant trajectory in the research of malononitrile derivatives is their extensive use in multicomponent reactions (MCRs). researchgate.nettaylorfrancis.com These reactions allow for the synthesis of complex molecular architectures, particularly pharmaceutically important heterocyclic compounds like pyridines and quinolines, in a single, efficient step. researchgate.nettaylorfrancis.com

The Knoevenagel condensation is a fundamental reaction for synthesizing a major class of malononitrile derivatives known as arylidenemalononitriles. researchgate.netrasayanjournal.co.in This reaction involves the condensation of an aldehyde or ketone with the active methylene group of malononitrile. researchgate.net Research in this area focuses on developing greener and more efficient catalytic systems, including the use of reusable catalysts like montmorillonite (B579905) K-10, alum, and ionic liquids, often in aqueous media or under solvent-free conditions to enhance sustainability. researchgate.netrasayanjournal.co.inuni-regensburg.de

Furthermore, malononitrile derivatives are pivotal intermediates in the synthesis of a wide array of functional materials and biologically active compounds. issr-journals.org Their applications are explored in medicinal chemistry, where derivatives have been investigated for anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.govoncotarget.com In materials science, the donor-π-acceptor (D-π-A) structure of many benzylidene malononitriles makes them promising candidates for organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic solar cells (OPVSCs). mdpi.comresearchgate.netrsc.org The flexibility and reactivity of the malononitrile core continue to drive research into new synthetic methods and applications. nih.govutoronto.ca

Strategic Importance of (2,4-Dimethoxybenzylidene)malononitrile in Contemporary Chemical Research

(2,4-Dimethoxybenzylidene)malononitrile, a specific derivative, holds strategic importance as both a synthetic intermediate and a model compound for investigating structure-property relationships. Its synthesis is typically achieved via the Knoevenagel condensation of 2,4-dimethoxybenzaldehyde (B23906) with malononitrile. nih.gov This reaction provides a platform for testing and optimizing various catalytic systems, from traditional base catalysts like piperidine (B6355638) to modern, eco-friendly alternatives. prepchem.commdpi.com

The compound serves as a key example of a D-π-A type molecule, where the dimethoxy-substituted phenyl group acts as an electron donor (D) and the dicyanovinyl group functions as a strong electron acceptor (A), connected by a π-conjugated bridge. researchgate.net This electronic structure is fundamental to its application in materials science. Academic investigations focus on its photophysical and electrochemical properties, which are crucial for developing materials for organic electronics. researchgate.netacs.org For instance, studies have synthesized and characterized (2,4-Dimethoxybenzylidene)malononitrile as part of a broader effort to create novel tyrosinase inhibitors for anti-melanogenic applications, highlighting its relevance in medicinal chemistry research. oncotarget.comnih.gov

The specific placement of the methoxy (B1213986) groups at the 2- and 4-positions on the benzene (B151609) ring allows researchers to study the precise effects of substituent position on the molecule's electronic and optical properties, contributing to a deeper understanding required for the rational design of functional organic materials.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H10N2O2 | nih.gov |

| Synthesis Method | Knoevenagel Condensation | nih.gov |

| Reactants | 2,4-dimethoxybenzaldehyde, Malononitrile | nih.gov |

| Yield | 61% | nih.gov |

| Reaction Time | 30 minutes | nih.gov |

| ¹H NMR (400 MHz, DMSO-d6) | δ 8.23 (s, 1 H, vinylic H) | nih.gov |

| δ 8.01 (d, 1 H, J = 9.2 Hz, 6′-H) | nih.gov | |

| δ 6.75 (dd, 1 H, J = 8.8, 2.4 Hz, 5′-H) | nih.gov | |

| δ 6.70 (d, 1 H, J = 2.4 Hz, 3′-H) | nih.gov |

Scope and Research Objectives within Academic Investigations

Academic research centered on (2,4-Dimethoxybenzylidene)malononitrile and related compounds pursues several key objectives. A primary goal is the development of novel, efficient, and sustainable synthetic methodologies. uni-regensburg.de This includes exploring a wide range of catalysts, from heterogeneous catalysts to organocatalysts, and optimizing reaction conditions to improve yields, reduce reaction times, and minimize environmental impact by using green solvents like water or solvent-free approaches. rasayanjournal.co.inuni-regensburg.de

A second major objective is the investigation of the compound's potential in materials science. Researchers study its photophysical and electrochemical properties, such as absorption, fluorescence, and energy levels (HOMO/LUMO), to assess its suitability for applications in organic electronics. mdpi.comresearchgate.net The D-π-A architecture is systematically modified by altering substituents on the phenyl ring to tune these properties for specific functions, such as in organic solar cells or as fluorescent probes. mdpi.comrsc.org

Structure

3D Structure

Properties

IUPAC Name |

2-[(2,4-dimethoxyphenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-15-11-4-3-10(12(6-11)16-2)5-9(7-13)8-14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSYEOGIEARFNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=C(C#N)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30183870 | |

| Record name | Malononitrile, (2,4-dimethoxybenzylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2972-78-3 | |

| Record name | (2,4-Dimethoxybenzylidene)malononitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2972-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malononitrile, (2,4-dimethoxybenzylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002972783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malononitrile, (2,4-dimethoxybenzylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Dimethoxybenzylidene Malononitrile

Classic Synthetic Pathways and Methodological Advancements

Knoevenagel Condensation Approaches: Mechanistic and Catalytic Considerations

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction that eliminates a water molecule. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.orgyoutube.com

The mechanism proceeds through several key steps:

Deprotonation: The basic catalyst removes a proton from the active methylene (B1212753) group of malononitrile (B47326), creating a highly nucleophilic carbanion (enolate). nih.govyoutube.com

Nucleophilic Attack: The malononitrile carbanion attacks the electrophilic carbonyl carbon of 2,4-dimethoxybenzaldehyde (B23906). organic-chemistry.org

Protonation: The resulting alkoxide intermediate is protonated, often by the conjugate acid of the amine catalyst, to form an aldol-type addition product. youtube.com

Dehydration: This intermediate then undergoes elimination of a water molecule to form the final α,β-unsaturated product, (2,4-dimethoxybenzylidene)malononitrile. organic-chemistry.org

An alternative mechanism, particularly when using amine catalysts like piperidine (B6355638), involves the initial formation of an iminium ion from the aldehyde. This iminium ion is more electrophilic than the original carbonyl group, making it more susceptible to attack by the enolate of malononitrile. youtube.comorganic-chemistry.org

Various catalysts have been employed for this condensation. A general method involves using a base like sodium hydroxide (B78521) in a solvent mixture of ethanol (B145695) and water, with the reaction mixture being heated to facilitate the condensation. oncotarget.com Piperidine is also a commonly used basic catalyst in ethanol, leading to the formation of the desired product after a period of reflux. wikipedia.orgprepchem.com

Solvent-Free and Environmentally Conscious Synthetic Strategies

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally friendly synthetic routes. These methods aim to reduce or eliminate the use of hazardous organic solvents. rasayanjournal.co.in

Solvent-free, or solid-state, reactions have proven effective for the Knoevenagel condensation. One approach involves the microwave-assisted synthesis of benzylidenemalononitrile (B1330407) derivatives without any solvent, which offers advantages like shorter reaction times and higher yields. oncotarget.comnih.gov Another green approach utilizes water as the reaction medium. rasayanjournal.co.inuni-regensburg.de The use of catalysts like alum [KAl(SO4)2·12H2O] in water at a slightly elevated temperature (60°C) provides an efficient, cost-effective, and environmentally benign protocol for the synthesis of benzylidene malononitriles. rasayanjournal.co.inresearchgate.net In many aqueous-mediated reactions, the product precipitates directly from the reaction mixture, simplifying the work-up procedure. rasayanjournal.co.in

Ionic liquids have also been explored as green reaction media due to their low volatility and potential for recyclability. niscpr.res.inacgpubs.org Furthermore, a visible-light-driven cascade reaction has been developed using water as the solvent, employing benzyl (B1604629) alcohols as starting materials which are oxidized in situ to the corresponding aldehydes before condensation. uni-regensburg.de

Microwave-Assisted and Ultrasonic-Promoted Synthesis Methodologies

To accelerate reaction rates and improve yields, energy sources like microwave irradiation and ultrasound have been applied to the synthesis of (2,4-dimethoxybenzylidene)malononitrile.

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times compared to conventional heating methods. rsc.org A green methodology for synthesizing Knoevenagel adducts with high yields (77-95%) was achieved in just 30 minutes using microwave irradiation in water without a catalyst. eurekaselect.com The synthesis of 2-(2, 4-Dimethoxybenzylidene)malononitrile has been specifically reported using microwave irradiation, resulting in a 61% yield after 30 minutes. oncotarget.com Solvent-free microwave-assisted synthesis has also been successfully applied to related structures, highlighting the efficiency of this technique. researchgate.netarkat-usa.org

Ultrasonic-Promoted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates through acoustic cavitation. nih.govsemanticscholar.org Ultrasound irradiation has been used to promote the synthesis of various heterocyclic compounds from malononitrile in multicomponent reactions, often under mild, room-temperature conditions and in green solvents like water or ethanol. nih.gov For instance, the synthesis of 2-amino-4H-chromenes, which involves a Knoevenagel-type condensation, can be effectively carried out under ultrasound irradiation using heterogeneous catalysts. nih.gov This method is noted for its operational simplicity, short reaction times, and high yields. nih.gov

Novel Catalytic Systems in the Synthesis of (2,4-Dimethoxybenzylidene)malononitrile

Research into novel catalysts has focused on improving efficiency, selectivity, and catalyst reusability, further aligning the synthesis with green chemistry principles.

Organocatalysis in Benzylidene Malononitrile Synthesis

Organocatalysis involves the use of small, metal-free organic molecules to catalyze reactions. bohrium.com This approach avoids the potential for metal contamination in the final product. mdpi.com Various nitrogen-based organocatalysts, such as imidazole (B134444) and β-alanine, have been investigated for the Knoevenagel condensation. uni-regensburg.denais.net.cn These catalysts are effective in eco-friendly solvents like ethanol, and a key advantage is the potential to recycle the catalyst and solvent system for multiple runs without significant loss of activity. nais.net.cn For example, β-alanine has been used as a green and inexpensive organocatalyst in the synthesis of benzylidenemalononitrile derivatives in water. uni-regensburg.de

Heterogeneous Catalysts for Enhanced Reaction Efficiency (e.g., Fe3O4 nanoparticles, silica-L-proline)

Heterogeneous catalysts are in a different phase from the reactants, which greatly simplifies their separation from the reaction mixture and allows for easy recycling. mdpi.comorientjchem.org This is a significant advantage over homogeneous catalysts. nih.gov

Several types of heterogeneous catalysts have been successfully employed in the Knoevenagel condensation:

Fe3O4 Nanoparticles: Magnetite (Fe3O4) nanoparticles have been used as an efficient, magnetically separable catalyst for the Knoevenagel condensation. orientjchem.org Reactions are typically carried out in ethanol at reflux temperature, and the catalyst can be easily recovered using an external magnet and reused for several cycles with minimal loss of activity. orientjchem.org

Silica-Supported Catalysts: Functionalizing silica (B1680970) with catalytic groups, such as amino acids like L-proline, creates effective solid catalysts. These materials combine the catalytic activity of the organic moiety with the robustness and high surface area of the silica support.

Metal-Organic Frameworks (MOFs): Amino-bifunctional MOFs have been shown to be efficient catalysts. nih.gov In these systems, the metal centers act as Lewis acid sites to activate the aldehyde, while the amine groups function as basic sites to deprotonate the malononitrile. nih.gov

Other Metal Oxides and Composites: A variety of other solid catalysts have been reported, including alum, zinc oxide, and mesoporous carbon nitride. rasayanjournal.co.inresearchgate.netresearchgate.net Nanocomposites, such as those incorporating Fe3O4 with silica and other functional groups, have been developed for ultrasound-assisted syntheses, offering high yields and excellent reusability. nih.gov

The table below summarizes the performance of various catalytic systems in the synthesis of substituted benzylidenemalononitriles, providing a comparative overview of different methodologies.

| Catalyst | Reactants | Solvent | Conditions | Time | Yield | Reference |

| NaOH | 2,4-dimethoxybenzaldehyde, malononitrile | Ethanol/Water | 55 °C | 30 min | 61% | oncotarget.com |

| Alum | Aromatic aldehydes, malononitrile | Water | 60 °C | 10-30 min | 89-98% | rasayanjournal.co.in |

| None | Aromatic aldehydes, malononitrile | Water | Microwave | 30 min | 77-95% | eurekaselect.com |

| Fe3O4 | Benzaldehyde (B42025), malononitrile | Ethanol | Reflux | 30 min | Good to Excellent | orientjchem.org |

| Imidazole | 2-chlorobenzaldehyde, malononitrile | Ethanol | RT | Short | 95% (avg.) | nais.net.cn |

| β-alanine / SAS | Benzyl alcohol, malononitrile | Water | Blue LED, 20°C | N/A | High | uni-regensburg.de |

Green Chemistry Principles in Catalyst Development

The development of catalysts for the synthesis of (2,4-dimethoxybenzylidene)malononitrile and related arylidene malononitriles is heavily influenced by green chemistry principles. The goal is to enhance reaction efficiency while minimizing environmental impact. Key strategies include the use of environmentally benign solvents, development of reusable catalysts, and implementation of solvent-free reaction conditions.

A significant trend is the move away from traditional homogeneous catalysts like piperidine and pyridine (B92270), which are often toxic and difficult to separate from the reaction mixture. tue.nl Research now emphasizes heterogeneous catalysts and organocatalysts that offer high yields, selectivity, and ease of recovery. researchgate.net

Key Green Catalytic Approaches:

Benign Solvents: Ethanol and water are preferred green solvents, replacing hazardous organic solvents. nih.govnih.gov Reactions in aqueous media are particularly advantageous for their low cost, safety, and reduced environmental footprint. researchgate.net

Organocatalysis: Metal-free organocatalysts, such as nitrogen-based compounds like imidazole, have been successfully employed. nih.gov These catalysts are often less toxic and can be highly efficient, with loadings as low as 5 mol% providing excellent yields. nih.gov Their use avoids the issues of heavy metal contamination in the final product.

Reusable Heterogeneous Catalysts: There is significant interest in catalysts that can be easily recovered and reused over multiple cycles without a significant loss of activity. researchgate.netresearchgate.net Examples include amine compounds tethered to magnetic nanoparticles (e.g., Fe₃O₄@SiO₂), which can be separated from the reaction mixture using an external magnet. researchgate.net Bionanocatalysts, such as those derived from starch, also represent an eco-friendly option. nih.gov

Solvent-Free Conditions: Conducting the Knoevenagel condensation under solvent-free conditions, sometimes with techniques like ball milling or gentle heating, represents a highly green approach. tue.nlrsc.org This method eliminates solvent waste entirely and can lead to the formation of very pure products that may not require further purification. tue.nl For example, using ammonium (B1175870) bicarbonate as a catalyst in a solvent-free reaction has proven effective for various benzaldehydes. tue.nl

These green catalytic systems not only make the synthesis more sustainable but also often result in simpler work-up procedures and higher purity products, sometimes eliminating the need for chromatographic purification. nih.govresearchgate.net

Post-Synthetic Purification and Isolation Techniques for Research Grade Material

Achieving the high purity required for research-grade (2,4-dimethoxybenzylidene)malononitrile, especially for analytical and structural studies, necessitates effective purification and isolation techniques.

Chromatographic Separations for High Purity (2,4-Dimethoxybenzylidene)malononitrile

While many modern green synthesis protocols are designed to yield products pure enough to be isolated by simple filtration, researchgate.netresearchgate.net chromatographic separation remains a crucial technique for achieving the highest purity. Column chromatography is the standard method for removing unreacted starting materials, catalysts, and minor by-products.

The selection of the stationary and mobile phases is critical. For a compound like (2,4-dimethoxybenzylidene)malononitrile, which possesses moderate polarity, silica gel is the most common stationary phase. The mobile phase typically consists of a mixture of a non-polar solvent, such as n-hexane, and a more polar solvent, like ethyl acetate (B1210297). The optimal ratio of these solvents is determined by thin-layer chromatography (TLC), which is also used to monitor the progress of the reaction and the separation during column chromatography. A common eluent system for related compounds is a mixture of ethyl acetate and n-hexane, often in a 1:3 ratio. nih.gov By carefully collecting the fractions that contain the pure compound as indicated by TLC analysis, a research-grade material with very high purity can be obtained.

Recrystallization and Crystallization Protocols for Structural Studies

Recrystallization is a powerful purification technique that is also the primary method for obtaining single crystals suitable for X-ray diffraction analysis. This analysis provides definitive information about the molecule's three-dimensional structure, bond lengths, bond angles, and intermolecular interactions in the solid state.

The process involves dissolving the crude or purified product in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution. The choice of solvent is crucial; the compound should be highly soluble at high temperatures but sparingly soluble at low temperatures. Ethanol is a commonly used solvent for this class of compounds. nih.govmdpi.com

A typical protocol for obtaining single crystals involves the slow cooling of a hot, saturated solution. For instance, a procedure for a structurally similar compound, 2-(4-(diphenylamino)benzylidene)malononitrile (DPAM), involved dissolving the material in hot ethanol and allowing the solution to cool slowly to room temperature over several hours. mdpi.com This slow cooling process allows for the ordered growth of crystals, which is essential for obtaining samples of sufficient size and quality for diffraction studies. The resulting crystals are then isolated by filtration and dried.

Controlling crystallization conditions can sometimes lead to the isolation of different crystal forms, or polymorphs, which have distinct physical properties. mdpi.com The data obtained from single-crystal X-ray diffraction are comprehensive, as illustrated by the crystallographic data for a polymorph of the related compound DPAM, presented in the table below.

Table 1: Illustrative Crystallographic Data for a Related Compound, 2-(4-(diphenylamino)benzylidene)malononitrile (Form A-2) Data presented for a structurally analogous compound to demonstrate the output of crystallization for structural studies. mdpi.com

| Parameter | Value |

| Chemical Formula | C₂₂H₁₇N₃ |

| Formula Weight | 323.39 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.2205 (6) |

| b (Å) | 14.6394 (10) |

| c (Å) | 20.9226 (16) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 3438.1 (4) |

| Z (molecules/unit cell) | 8 |

| Calculated Density (g/cm³) | 1.249 |

Chemical Reactivity and Mechanistic Pathways of 2,4 Dimethoxybenzylidene Malononitrile

Electrophilic and Nucleophilic Addition Reactions at the Benzylidene Moiety

The benzylidene portion of the molecule, specifically the α,β-unsaturated system, is the primary site for addition reactions. The carbon-carbon double bond is highly polarized due to the strong electron-withdrawing effect of the two cyano groups, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.

Cycloaddition Reactions Involving the Carbon-Carbon Double Bond

The activated double bond of benzylidenemalononitriles, including the (2,4-dimethoxybenzylidene) derivative, can participate as a dienophile or dipolarophile in various cycloaddition reactions to form complex cyclic and polycyclic scaffolds. nih.gov These reactions are powerful tools for constructing molecular complexity in a single step. nih.gov

Common types of cycloadditions include:

[4+2] Cycloadditions (Diels-Alder Reactions): In these reactions, the benzylidenemalononitrile (B1330407) acts as the dienophile, reacting with a 1,3-diene. The reaction can be promoted under thermal or photochemical conditions, with the stereochemistry and feasibility being governed by the principles of frontier molecular orbital (FMO) theory. youtube.com For thermally allowed [4+2] cycloadditions involving 6π electrons (an odd number of electron pairs), the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is typically suprafacial-suprafacial. youtube.com

[2+2] Cycloadditions: These reactions involve the combination of two alkene units to form a cyclobutane (B1203170) ring. Photochemical conditions are often required to overcome the symmetry-forbidden nature of thermal [2+2] cycloadditions. nih.govyoutube.com The reaction of N-sulfonylimines with alkenes can be modulated to achieve [2+2] cycloadditions, leading to azetidine (B1206935) derivatives. nih.gov

1,3-Dipolar Cycloadditions: Benzylidenemalononitriles are excellent dipolarophiles for reacting with 1,3-dipoles such as azomethine ylides. These reactions lead to the diastereoselective synthesis of highly substituted five-membered heterocyclic rings, such as spiropyrrolidines. researchgate.net The reaction of azomethine ylides with benzylidenemalononitriles has been shown to produce complex pyrrolidine (B122466) scaffolds with multiple stereocenters. researchgate.net

Table 1: Examples of Cycloaddition Reactions with Benzylidenemalononitrile Derivatives

| Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Azomethine Ylides + Benzylidenemalononitriles | Polysubstituted Pyrrolidines | researchgate.net |

| Photosensitized [4+2] Cycloaddition | Quinolines + Alkenes | Polycyclic Scaffolds | nih.gov |

| Aza-Paternò-Büchi [2+2] Cycloaddition | N-Sulfonylimines + Alkenes | Azetidines | nih.gov |

Michael Addition Pathways and Derivatives Formation

The electron-deficient β-carbon of the α,β-unsaturated system in (2,4-dimethoxybenzylidene)malononitrile is a prime target for Michael (conjugate) addition of nucleophiles. This reaction is a fundamental carbon-carbon bond-forming process in organic chemistry. researchgate.net

A wide range of soft nucleophiles can add to the double bond, leading to a variety of functionalized derivatives. The initial addition product is a resonance-stabilized carbanion, which is subsequently protonated to give the final product. The reaction is often catalyzed by a base, which serves to generate the nucleophile.

Common nucleophiles for Michael addition include:

Active Methylene (B1212753) Compounds: Malononitrile (B47326) itself, as well as other C-H acidic compounds like ethyl cyanoacetate (B8463686) and dimedone, can act as Michael donors. researchgate.netresearchgate.net

Thiols and Amines: Sulfur and nitrogen nucleophiles readily add to the activated double bond.

Organometallic Reagents: While less common for this specific substrate, certain organometallic reagents can be used as Michael donors.

The enantioselective Michael addition of malononitrile to substrates like nitroolefins has been successfully developed using bifunctional organocatalysts, such as amine-thioureas, yielding products with high enantiomeric excess. researchgate.net

Table 2: Michael Addition Reactions with Arylidenemalononitriles

| Nucleophile (Michael Donor) | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Malononitrile | Bifunctional Amine-Thiourea | Chiral Adducts | researchgate.net |

| 1,3-Cyclohexanedione | Magnetized Water (catalyst-free) | Tetrahydro-benzo[b]pyrans | researchgate.net |

| Malononitrile & Ethyl Cyanoacetate | MgFe2O4 Nanoparticles (Microwave) | Michael Adducts | researchgate.net |

Reactions Involving the Nitrile Functionalities

The two cyano (nitrile) groups on (2,4-dimethoxybenzylidene)malononitrile are highly electrophilic and serve as versatile handles for further synthetic transformations. libretexts.orglibretexts.org The carbon atom of the nitrile group is susceptible to nucleophilic attack, a reactivity pattern analogous to that of a carbonyl group. libretexts.orglibretexts.org

Transformations of Cyano Groups Leading to Other Functionalities

The nitrile groups can be converted into several other important functional groups through well-established chemical reactions.

Hydrolysis: Under acidic or basic aqueous conditions, nitriles can be hydrolyzed. The reaction typically proceeds through an amide intermediate, which can sometimes be isolated under mild conditions. libretexts.orgchemistrysteps.comebsco.com Vigorous hydrolysis leads to the formation of the corresponding carboxylic acid. libretexts.orgchemistrysteps.comebsco.com In acid-catalyzed hydrolysis, the nitrogen is first protonated, increasing the electrophilicity of the carbon, which is then attacked by water. libretexts.orgchemistrysteps.com

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.orgebsco.com The reaction involves two successive nucleophilic additions of a hydride ion to the nitrile carbon. libretexts.org Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can achieve partial reduction to an aldehyde after hydrolysis of the intermediate imine. chemistrysteps.com

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds add to the electrophilic carbon of the nitrile group. libretexts.orgchemistrysteps.com The initial reaction forms an imine salt intermediate. Subsequent hydrolysis of this intermediate yields a ketone, providing a valuable method for carbon-carbon bond formation. libretexts.orgchemistrysteps.com

Reactions Leading to Heterocyclic Ring Systems (e.g., Pyridines, Furans)

(2,4-Dimethoxybenzylidene)malononitrile is a key precursor for the synthesis of various heterocyclic compounds, particularly those containing nitrogen. researchgate.net The combination of the activated double bond and the nitrile functionalities allows for elegant cyclization and cyclocondensation reactions.

Pyridine (B92270) Synthesis: Ylidenemalononitriles are widely used to construct multi-substituted pyridine rings. nih.gov A common strategy involves the reaction of the ylidenemalononitrile with a compound containing an active methylene group in the presence of an ammonium (B1175870) salt (like ammonium acetate) or an amine. researchgate.net For instance, the reaction of ylidenemalononitriles with primary amines can lead to highly substituted 2-aminopyridine-3-carbonitriles (aminonicotinonitriles). nih.gov These reactions provide a facile, often room-temperature, route to complex pyridine scaffolds. nih.gov

Furan (B31954) Synthesis: While pyridine synthesis is more common, derivatives of malononitrile can also be used to create other heterocycles. For example, 2-dicyanomethylene-4,5,5-trimethyl-2,5-dihydrofuran-3-carbonitrile has been synthesized from a malononitrile derivative, indicating the potential for furan ring formation. researchgate.net

Table 3: Heterocycle Synthesis from Ylidenemalononitriles

| Reactants | Conditions | Heterocyclic Product | Reference |

|---|---|---|---|

| Ylidenemalononitrile, Primary Amine | Room Temperature, Solvent-Free | 2-Amino-3-cyanopyridines | nih.gov |

| 2-Methoxybenzaldehyde, Malononitrile, Ammonium Acetate (B1210297), 4-Bromo-indanone | One-pot | Indeno[1,2-b]pyridine derivative | researchgate.net |

Electron Transfer Processes and Redox Chemistry

The electronic structure of (2,4-dimethoxybenzylidene)malononitrile, featuring a strong electron-donating group (2,4-dimethoxyphenyl) linked via a conjugated bridge to a strong electron-accepting group (dicyanovinyl), classifies it as a push-pull or donor-π-acceptor (D-π-A) system. mdpi.com This architecture is fundamental to its redox properties and its potential involvement in electron transfer processes.

The inherent polarity and charge-transfer character make the molecule susceptible to both oxidation and reduction. The electron-rich dimethoxybenzene ring is the likely site of oxidation, while the electron-deficient dicyanovinyl moiety is the site of reduction. Known reactions in the electrochemistry of arylidenemalononitriles include cathodic hydrogenation and cyclodimerization, which are reductive processes. researchgate.net

This D-π-A structure is also responsible for the nonlinear optical (NLO) properties observed in many similar molecules. researchgate.net The potential for intramolecular charge transfer (ICT) upon photoexcitation is a key feature of these compounds, which is an essential aspect of their application in materials science, such as in organic light-emitting diodes (OLEDs). rsc.org The redox stability and the energy levels of the HOMO and LUMO are critical parameters that determine the efficiency of such electronic devices.

Investigation of Electrochemical Behaviors

The electrochemical properties of (2,4-dimethoxybenzylidene)malononitrile can be effectively investigated using techniques like cyclic voltammetry (CV). als-japan.com CV is a versatile electroanalytical method used to study electroactive species, determine the potentials at which they are oxidized or reduced, and assess the stability of the resulting products. als-japan.comresearchgate.net

In a typical CV experiment for a compound like (2,4-dimethoxybenzylidene)malononitrile, a triangular potential waveform is applied to a solution of the compound, and the resulting current is measured. youtube.com For reducible species, the voltammogram would show a cathodic peak corresponding to the reduction of the molecule. The reduction of α,β-unsaturated systems, such as substituted benzils, often proceeds through two sequential one-electron transfer steps. researchgate.net

Based on analogous systems, the electrochemical reduction of (2,4-dimethoxybenzylidene)malononitrile in an aprotic solvent is expected to occur at the electron-deficient exocyclic double bond, which is conjugated to two cyano groups. The anticipated mechanism involves:

A first reversible one-electron reduction to form a stable radical anion. researchgate.net

A second one-electron reduction at a more negative potential to form a dianion. researchgate.net

The precise reduction potentials are sensitive to the solvent, the electrolyte used, and the scan rate of the experiment. researchgate.net The presence of proton donors, such as alcohols, can alter the reaction pathway, often causing the second reduction wave to become irreversible as the dianion is rapidly protonated. researchgate.net

Table 1: Expected Cyclic Voltammetry Data for (2,4-dimethoxybenzylidene)malononitrile in an Aprotic Solvent

| Parameter | Expected Observation | Inferred Process |

|---|---|---|

| First Cathodic Peak (Epc1) | Reversible wave | Formation of the radical anion: M + e⁻ ⇌ M•⁻ |

| Second Cathodic Peak (Epc2) | Reversible wave at more negative potential | Formation of the dianion: M•⁻ + e⁻ ⇌ M²⁻ |

| Effect of Proton Donor | Epc2 shifts to more positive potential and becomes irreversible | Rapid protonation of the dianion intermediate |

This table is illustrative, based on the behavior of similar compounds described in the literature. researchgate.net

Radical Pathways and Intermediates

The formation of radical intermediates is a key feature of the chemical reactivity of (2,4-dimethoxybenzylidene)malononitrile. As mentioned, the first step in its electrochemical reduction is the generation of a radical anion. researchgate.net This highly reactive species possesses both a negative charge and an unpaired electron. nih.gov

The existence and structure of such radical anions can be confirmed and studied using electron paramagnetic resonance (EPR) spectroscopy, often coupled directly with electrochemical methods (spectroelectrochemistry). nih.govresearchgate.net In-situ EPR spectroelectrochemistry allows for the generation of the radical anion in the EPR spectrometer's cavity, enabling the unambiguous characterization of its properties, even if it has a short half-life. researchgate.net

Upon formation, the unpaired electron in the (2,4-dimethoxybenzylidene)malononitrile radical anion would be delocalized over the π-system, particularly across the dicyanovinyl moiety and the benzene (B151609) ring. This delocalization contributes to its relative stability. The radical anion can participate in various subsequent reactions, including dimerization or acting as a single-electron transfer (SET) reductant itself in certain photochemical processes. nih.govrsc.org

Photochemical Transformations and Reaction Mechanisms

Irradiation with light of an appropriate wavelength can induce significant transformations in (2,4-dimethoxybenzylidene)malononitrile, primarily involving the exocyclic double bond and the aromatic system. These reactions proceed via electronically excited states of the molecule.

Photoinduced Isomerization and Rearrangement Studies

One of the most fundamental photochemical reactions for compounds with a carbon-carbon double bond is E/Z (or trans/cis) isomerization. For (2,4-dimethoxybenzylidene)malononitrile, which is typically synthesized as the more stable E-isomer, irradiation can lead to the formation of the Z-isomer until a photostationary state (a specific equilibrium ratio of E:Z isomers) is reached. nih.gov

The mechanism involves the absorption of a photon to promote the molecule to an excited singlet state (S₁). From the S₁ state, the molecule can relax to a "phantom" triplet or a perpendicular singlet state where rotation around the central C=C bond is facilitated. Decay from this state back to the ground state (S₀) can populate both the E and Z isomers. nih.gov

Direct Excitation: Typically favors the formation of the less stable Z-isomer, leading to a photostationary state enriched in this isomer. nih.gov

Triplet Sensitization: If a triplet sensitizer (B1316253) is used, the reaction proceeds through the triplet excited state (T₁). This pathway often results in a different E/Z ratio at the photostationary state compared to direct excitation. nih.gov

The dynamics of these isomerization processes can be monitored using transient absorption spectroscopy, which allows for the detection of short-lived excited states and intermediates on timescales from femtoseconds to nanoseconds. nih.govresearchgate.net

Photocycloaddition Reactions

The electronically activated double bond of (2,4-dimethoxybenzylidene)malononitrile makes it a candidate for photocycloaddition reactions, particularly [2+2] cycloadditions. nih.gov These reactions involve the joining of two unsaturated molecules to form a cyclic product, typically a four-membered ring (cyclobutane). nih.gov Such reactions are often forbidden under thermal conditions but become allowed upon photochemical excitation. rsc.org

When a solution of (2,4-dimethoxybenzylidene)malononitrile is irradiated, it can undergo photodimerization, where two molecules react to form a cyclobutane dimer. The reaction proceeds via the excitation of one molecule to its triplet state, which then attacks a ground-state molecule. Depending on the stereochemistry of the approach, several different stereoisomers of the resulting dicyano-diphenyl-substituted cyclobutane could be formed.

Furthermore, (2,4-dimethoxybenzylidene)malononitrile can participate in mixed [2+2] photocycloadditions with other alkenes. nih.gov The success and regioselectivity of these reactions depend on the electronic nature of the reacting partner. Given its electron-poor double bond, it would be expected to react efficiently with electron-rich alkenes.

Table 2: Potential Photocycloaddition Reactions

| Reaction Type | Reactants | Expected Product |

|---|---|---|

| Photodimerization | Two molecules of (2,4-dimethoxybenzylidene)malononitrile | Substituted cyclobutane dimer |

| Mixed [2+2] Cycloaddition | (2,4-dimethoxybenzylidene)malononitrile + an electron-rich alkene | Asymmetrically substituted cyclobutane |

This table outlines expected reactions based on the principles of photochemical [2+2] cycloadditions. nih.govnih.gov

Advanced Spectroscopic and Diffraction Based Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like (2,4-dimethoxybenzylidene)malononitrile. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

Analysis of the ¹H NMR spectrum of (2,4-dimethoxybenzylidene)malononitrile reveals distinct signals corresponding to each unique proton in the structure. For instance, in a DMSO-d₆ solvent, a singlet observed at 8.23 ppm is attributed to the vinylic proton, a direct consequence of its position on the electron-poor double bond. oncotarget.com The aromatic protons on the dimethoxy-substituted ring appear as a doublet at 8.01 ppm (H-6'), a doublet of doublets at 6.75 ppm (H-5'), and a doublet at 6.70 ppm (H-3'). oncotarget.com The two methoxy (B1213986) groups give rise to sharp singlet signals.

The ¹³C NMR spectrum complements the proton data, providing a map of the carbon framework. Key resonances confirm the presence of the malononitrile (B47326) and the substituted benzylidene moieties. The nitrile carbons (C≡N) and the carbons of the double bond (C=C) are particularly diagnostic.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for (2,4-dimethoxybenzylidene)malononitrile

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Vinylic H | 8.23 (s) oncotarget.com | 77.5 oncotarget.com |

| C-CN | - | 161.2 oncotarget.com |

| CN | - | 115.5, 114.6 oncotarget.com |

| C-1' | - | 124.8 oncotarget.com |

| C-2' | - | 165.0 oncotarget.com |

| H-3' | 6.70 (d) oncotarget.com | 115.9 oncotarget.com |

| C-4' | - | 134.1 oncotarget.com |

| H-5' | 6.75 (dd) oncotarget.com | 109.7 oncotarget.com |

| H-6' | 8.01 (d) oncotarget.com | 134.1 oncotarget.com |

| OCH₃ (at C-2') | 3.87 (s) oncotarget.com | 56.6 oncotarget.com |

| OCH₃ (at C-4') | 3.87 (s) oncotarget.com | 56.6 oncotarget.com |

Note: Data acquired in DMSO-d₆ at 400 MHz for ¹H and 100 MHz for ¹³C. oncotarget.com Chemical shifts are referenced to the solvent peak. s = singlet, d = doublet, dd = doublet of doublets.

For complex molecules, one-dimensional NMR spectra can suffer from signal overlap, making unambiguous assignments challenging. nih.gov Multi-dimensional NMR techniques, such as 2D NMR, resolve this issue by spreading the signals across two frequency axes, revealing correlations between nuclei. nih.govbitesizebio.com

Common 2D NMR experiments that would be applied for the complete structural verification of (2,4-dimethoxybenzylidene)malononitrile include:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, mapping out the connectivity of proton networks within the molecule. It would be used to confirm the coupling between the aromatic protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the ¹³C signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between proton and carbon atoms. It is crucial for identifying quaternary carbons (which have no attached protons) and for piecing together different molecular fragments, such as connecting the benzylidene ring to the malononitrile group via the vinylic proton.

These multi-dimensional approaches provide a robust and definitive method for the complete and unambiguous assignment of all proton and carbon resonances. nih.gov

While solution-state NMR provides information about the molecule's structure as it tumbles freely in a solvent, solid-state NMR (ssNMR) offers insights into the structure, packing, and dynamics of molecules in the crystalline state. nih.gov In the solid state, broad spectral lines resulting from dipolar interactions and chemical shift anisotropy are a major challenge. nih.gov However, techniques like high-power decoupling and magic-angle spinning (MAS) are employed to overcome this and obtain high-resolution spectra.

For (2,4-dimethoxybenzylidene)malononitrile, ssNMR could be used to:

Determine the number of crystallographically inequivalent molecules in the unit cell.

Characterize intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. rsc.org

Study polymorphism, identifying different crystalline forms which may possess distinct physical properties.

By combining ssNMR data with information from techniques like X-ray diffraction, a complete picture of the compound's solid-state structure can be achieved. rsc.org

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition. For (2,4-dimethoxybenzylidene)malononitrile, with a molecular formula of C₁₂H₁₀N₂O₂, the theoretical exact mass can be calculated. An HRMS experiment would verify this exact mass, distinguishing it from other potential compounds with the same nominal mass but different elemental formulas, thus validating the molecular formula.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting product ions are analyzed. uab.edu This process provides detailed structural information by revealing how the molecule breaks apart. youtube.com The fragmentation pattern is characteristic of the molecule's structure. chemrxiv.org

For (2,4-dimethoxybenzylidene)malononitrile, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would likely lead to fragmentation pathways including:

Loss of a methyl group (-CH₃): A common fragmentation for methoxy-substituted compounds.

Loss of a methoxy radical (•OCH₃) or formaldehyde (B43269) (CH₂O).

Cleavage of the benzylidene bond: This could result in fragments corresponding to the dimethoxybenzyl cation and the neutral malononitrile moiety, or vice versa.

Loss of HCN: A characteristic fragmentation from the nitrile groups.

By analyzing the m/z values of the product ions, the fragmentation pathways can be elucidated, providing strong corroborating evidence for the proposed structure. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

For (2,4-dimethoxybenzylidene)malononitrile, the key expected vibrational bands are:

Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies for (2,4-dimethoxybenzylidene)malononitrile

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| C≡N Stretch | Nitrile | 2220 - 2240 | A sharp, strong band in the IR spectrum, characteristic of the nitrile group. lookchem.com |

| C=C Stretch | Alkene | 1600 - 1650 | Corresponds to the stretching of the central double bond. |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Multiple bands corresponding to the vibrations of the phenyl ring. |

| C-O Stretch | Aryl Ether | 1200 - 1275 (asymmetric) 1000 - 1075 (symmetric) | Strong bands associated with the two methoxy groups. nih.gov |

| =C-H Bend | Alkene | 960 - 980 | Out-of-plane bending (wagging) of the vinylic hydrogen. |

Correlation of Vibrational Frequencies with Molecular Structure

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the bonding characteristics within the (2,4-dimethoxybenzylidene)malononitrile molecule. The vibrational modes observed in the spectra can be assigned to specific stretching and bending motions of the atoms, offering a detailed fingerprint of the molecular structure.

Key functional group frequencies for (2,4-dimethoxybenzylidene)malononitrile have been identified through experimental and computational studies. The nitrile (C≡N) stretching vibration is a particularly strong and characteristic absorption in the IR spectrum, typically appearing in the range of 2218-2222 cm⁻¹. The presence of two methoxy groups (O-CH₃) gives rise to characteristic C-H stretching and bending vibrations, as well as C-O stretching modes. The C=C stretching vibration of the benzylidene group is also a significant feature.

A combined experimental and theoretical study using density functional theory (DFT) has provided a detailed assignment of the vibrational spectrum. For instance, the C-H stretching vibrations of the methoxy groups are observed around 2941 cm⁻¹, while the aromatic C-H stretching of the benzene (B151609) ring appears at approximately 3080 cm⁻¹. The asymmetric and symmetric stretching of the C-O-C bond in the methoxy groups are found at 1271 cm⁻¹ and 1022 cm⁻¹, respectively.

Table 1: Selected Vibrational Frequencies of (2,4-dimethoxybenzylidene)malononitrile

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2218 |

| Alkene (C=C) | Stretching | 1585 |

| Aromatic (C=C) | Stretching | 1515 |

| Methoxy (C-O) | Asymmetric Stretching | 1271 |

| Methoxy (C-O) | Symmetric Stretching | 1022 |

These vibrational frequencies are sensitive to the electronic environment within the molecule. The conjugation between the benzene ring, the double bond, and the malononitrile group influences the bond strengths and, consequently, the positions of their corresponding vibrational bands.

In-Situ Spectroscopic Monitoring of Reactions

While dedicated in-situ spectroscopic studies on the reaction kinetics of (2,4-dimethoxybenzylidene)malononitrile are not extensively reported, the principles of such monitoring are well-established and applicable to its synthesis. The Knoevenagel condensation, the primary route for synthesizing this compound, involves the reaction of 2,4-dimethoxybenzaldehyde (B23906) with malononitrile.

In-situ monitoring of this reaction could be effectively achieved using techniques like Fourier-transform infrared (FT-IR) or Raman spectroscopy. By tracking the disappearance of the aldehyde carbonyl (C=O) stretching band (typically around 1665 cm⁻¹) from the starting material, 2,4-dimethoxybenzaldehyde, and the concurrent appearance of the nitrile (C≡N) stretching band (around 2220 cm⁻¹) of the product, the reaction progress can be followed in real-time. This allows for precise determination of reaction endpoints and optimization of reaction conditions.

Furthermore, UV-visible spectroscopy can also be employed for in-situ monitoring. The formation of the conjugated π-system in (2,4-dimethoxybenzylidene)malononitrile results in a significant shift in the absorption maximum to longer wavelengths (a bathochromic shift) compared to the reactants. By monitoring the increase in absorbance at the λmax of the product, one can quantify the rate of its formation.

X-ray Diffraction Studies for Solid-State Structural Determination

X-ray diffraction (XRD) techniques are indispensable for the unambiguous determination of the three-dimensional atomic arrangement of (2,4-dimethoxybenzylidene)malononitrile in the solid state. These methods provide precise information on bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction (SC-XRD) has been instrumental in elucidating the precise molecular geometry and crystal packing of (2,4-dimethoxybenzylidene)malononitrile. Studies have revealed that the compound crystallizes in the monoclinic space group P2₁/c.

The molecule is nearly planar, a feature that facilitates close packing in the crystal lattice. The crystal structure is stabilized by a network of intermolecular C-H···N hydrogen bonds, which link adjacent molecules into a three-dimensional supramolecular architecture. These interactions involve the hydrogen atoms of the benzene ring and the nitrogen atoms of the nitrile groups.

Table 2: Selected Crystallographic Data for (2,4-dimethoxybenzylidene)malononitrile

| Parameter | Value | Reference |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| a (Å) | 8.418 | |

| b (Å) | 15.351 | |

| c (Å) | 8.583 | |

| β (°) | 100.28 | |

| Z | 4 |

The planarity of the molecule and the nature of the intermolecular interactions are key factors influencing its physical properties, including its melting point and solubility.

Powder X-ray diffraction (PXRD) is a valuable technique for the analysis of the crystalline phase and purity of bulk samples of (2,4-dimethoxybenzylidene)malononitrile. The PXRD pattern provides a fingerprint of the crystalline form, which can be compared with patterns simulated from single-crystal data to confirm the phase identity.

While extensive studies on the polymorphism of (2,4-dimethoxybenzylidene)malononitrile are not widely reported, PXRD is the primary tool for such investigations. Different polymorphs of a compound can exhibit distinct physical properties, and PXRD allows for their identification and characterization. The experimental PXRD pattern of the synthesized compound has been shown to be in good agreement with the simulated pattern from its single-crystal structure, confirming the phase purity of the bulk material.

Any variations in the peak positions or intensities in the PXRD pattern of a new batch compared to a reference standard could indicate the presence of a different polymorphic form or impurities. This makes PXRD an essential tool for quality control in the production of (2,4-dimethoxybenzylidene)malononitrile.

Computational and Theoretical Investigations of 2,4 Dimethoxybenzylidene Malononitrile

Quantum Chemical Methodologies for Electronic Structure Calculations

Quantum chemical calculations are fundamental to elucidating the electronic nature of (2,4-dimethoxybenzylidene)malononitrile. These methods model the molecule at the electronic level, providing detailed information about its geometry, stability, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic ground state properties of molecules due to its favorable balance between accuracy and computational cost. chemrxiv.org For (2,4-dimethoxybenzylidene)malononitrile, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311G(d,p), are used to determine its optimized molecular geometry. researchgate.net These calculations yield key structural parameters, including bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data from techniques like X-ray diffraction for related compounds. researchgate.net

Beyond geometry optimization, DFT is utilized to explore the molecule's electronic landscape. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in this analysis. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to identify the electron-rich and electron-deficient regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack. researchgate.net Atomic charges, calculated through methods like Mulliken population analysis, further quantify the charge distribution across the molecule. researchgate.net

Table 1: Representative Ground State Properties of (2,4-Dimethoxybenzylidene)malononitrile Calculated via DFT

| Property | Description | Typical Calculated Value |

| Optimized Geometry | The lowest energy arrangement of atoms in 3D space. | Provides specific bond lengths (e.g., C=C, C-O, C≡N) and angles. |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 to -7.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -2.0 to -3.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability. | 4.0 to 5.0 eV |

| Dipole Moment | A measure of the net molecular polarity. | 5.0 to 7.0 Debye |

Note: The values presented are typical and can vary based on the specific functional and basis set used in the calculation.

For situations demanding higher accuracy, ab initio methods are employed. These methods are based on first principles, solving the Schrödinger equation without empirical parameters. Techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation than standard DFT functionals. utah.edu

While computationally more expensive, ab initio calculations serve as a benchmark for DFT results. utah.edu They are particularly valuable for refining the energies of different conformers and for calculating properties where weak interactions, such as van der Waals forces, are significant. For (2,4-dimethoxybenzylidene)malononitrile, MP2 calculations can offer more reliable predictions for subtle electronic effects and interaction energies that are challenging to capture accurately with all DFT functionals. utah.edu

The study of electronic excited states, crucial for understanding a molecule's response to light, is predominantly carried out using Time-Dependent Density Functional Theory (TD-DFT). rsc.orgarxiv.org This method has become a standard tool for calculating vertical excitation energies, which correspond to the absorption maxima (λmax) in UV-visible spectra. researchgate.netrsc.org TD-DFT also provides oscillator strengths, which are related to the intensity of these absorptions.

For (2,4-dimethoxybenzylidene)malononitrile, TD-DFT calculations can predict its UV-visible spectrum and help assign the electronic transitions observed. rsc.org Analysis of the molecular orbitals involved in these transitions allows for their characterization, for instance, as π→π* or intramolecular charge-transfer (ICT) excitations. chemrxiv.orgnih.gov Visualizing the electron density difference between the ground and excited states, often through attachment and detachment density plots, provides a clear picture of how charge is redistributed upon excitation. chemrxiv.orgarxiv.org

Table 2: Simulated Electronic Transition Data for (2,4-Dimethoxybenzylidene)malononitrile via TD-DFT

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Dominant Orbital Contribution |

| S0 → S1 | 350 - 380 | > 0.5 | HOMO → LUMO |

| S0 → S2 | 280 - 310 | 0.1 - 0.3 | HOMO-1 → LUMO |

| S0 → S3 | 240 - 260 | 0.2 - 0.4 | HOMO → LUMO+1 |

Note: These values are illustrative and depend on the chosen functional, basis set, and solvent model.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods provide a static picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the exploration of its dynamic behavior. nih.gov MD simulations track the atomic movements over time, providing a detailed view of the molecule's conformational flexibility and its interactions with its environment. nih.govbiorxiv.org

The accuracy of MD simulations is critically dependent on the quality of the underlying force field, which is a set of parameters and mathematical functions that describe the potential energy of the system. ethz.ch For a specific molecule like (2,4-dimethoxybenzylidene)malononitrile, a general force field (e.g., GAFF, OPLS) may not be sufficiently accurate. researchgate.net

Therefore, a specific force field is often developed. This process involves using high-level quantum chemistry calculations (DFT or ab initio) to compute the potential energy surface for the molecule. utah.edu Parameters for bonded (bonds, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions are then fitted to reproduce these quantum mechanical data. utah.eduresearchgate.net The partial atomic charges are a particularly crucial component and are often derived to fit the quantum mechanically calculated electrostatic potential. ethz.ch Tools and platforms like the Force Field Toolkit (ffTK) can streamline this parameterization process, ensuring the resulting force field is robust and physically realistic for simulations. researchgate.netnih.gov

The behavior of (2,4-dimethoxybenzylidene)malononitrile in a solution is significantly influenced by its interactions with solvent molecules. Computational models can account for these solvent effects in two primary ways: implicitly or explicitly.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is often used in conjunction with quantum chemical calculations to model how the solvent environment affects properties like conformational energies and electronic spectra.

Explicit solvent models provide a more detailed and realistic picture by including individual solvent molecules in the MD simulation box. nih.gov This allows for the direct observation of specific intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, between the solute and solvent. By running MD simulations with an explicit solvent, one can study the solvation shell structure around (2,4-dimethoxybenzylidene)malononitrile and model its dynamic behavior in a condensed phase more accurately.

Reaction Mechanism Modeling and Transition State Analysis

The synthesis of (2,4-dimethoxybenzylidene)malononitrile is primarily achieved through the Knoevenagel condensation. researchgate.netwikipedia.org This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, in this case, malononitrile (B47326), with a carbonyl compound, 2,4-dimethoxybenzaldehyde (B23906). researchgate.netwikipedia.org Computational modeling of this and similar reactions allows for a detailed understanding of the reaction pathways and the energetic profiles of the transition states involved.

Computational Pathways for Key Chemical Transformations

The Knoevenagel condensation mechanism generally proceeds through a series of well-defined steps that can be modeled using computational methods like Density Functional Theory (DFT). researchgate.netmdpi.com While specific DFT studies exclusively on the synthesis of (2,4-dimethoxybenzylidene)malononitrile are not extensively documented in publicly available literature, the pathway can be reliably inferred from studies on analogous systems. mdpi.comnih.gov

The reaction is typically initiated by a base, which abstracts a proton from the active methylene group of malononitrile to form a carbanion. orientjchem.org This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2,4-dimethoxybenzaldehyde. orientjchem.org This is followed by a proton transfer and subsequent dehydration to yield the final product, (2,4-dimethoxybenzylidene)malononitrile. wikipedia.orgorientjchem.org

Table 1: Proposed Computational Pathway for the Synthesis of (2,4-Dimethoxybenzylidene)malononitrile

| Step | Description | Key Intermediates/Transition States |

| 1 | Deprotonation of Malononitrile | Malononitrile Carbanion |

| 2 | Nucleophilic Attack | Aldolate Intermediate |

| 3 | Protonation | Hydroxy Intermediate |

| 4 | Dehydration | Transition State for Water Elimination |

| 5 | Product Formation | (2,4-dimethoxybenzylidene)malononitrile |

This table is a generalized representation based on established Knoevenagel condensation mechanisms and computational studies of similar reactions.

Prediction of Reactivity and Selectivity in Novel Reactions

Beyond its synthesis, computational chemistry can predict the reactivity and selectivity of (2,4-dimethoxybenzylidene)malononitrile in other chemical transformations. The electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are key determinants of its reactivity.

DFT calculations on similar benzylidenemalononitrile (B1330407) derivatives have been used to determine these properties. nih.gov The HOMO-LUMO energy gap, for instance, is a crucial indicator of chemical reactivity. nih.gov A smaller gap generally implies higher reactivity. For a series of synthesized benzylidenemalononitrile derivatives intended for anticancer studies, DFT calculations were employed to understand their stability and reactivity. nih.gov

The molecular structure of (2,4-dimethoxybenzylidene)malononitrile features several reactive sites. The electron-withdrawing cyano groups render the vinylic proton acidic and the double bond susceptible to nucleophilic attack (Michael addition). The benzene (B151609) ring, activated by the two methoxy (B1213986) groups, can undergo electrophilic substitution. Computational models can predict the most likely sites for attack by various reagents and the stereoselectivity of such reactions by calculating the energies of the possible transition states. For example, molecular electrostatic potential (MEP) maps can visualize the electron-rich and electron-poor regions of the molecule, guiding the prediction of where electrophiles and nucleophiles will preferentially react. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches in Material Science Contexts

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or, in this context, material properties. nih.gov This approach is particularly valuable in material science for designing novel materials with desired functionalities.

Descriptors Development for Structure-Performance Correlations

The foundation of any QSAR model is the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For predicting the material properties of (2,4-dimethoxybenzylidene)malononitrile and its derivatives, a range of descriptors can be developed using computational tools.

In the context of advanced materials, particularly those with applications in optics and electronics, the following types of descriptors are highly relevant:

Quantum Chemical Descriptors: These are derived from the electronic structure of the molecule and include properties like dipole moment, polarizability, hyperpolarizability, and the energies of the HOMO and LUMO. These are particularly important for predicting nonlinear optical (NLO) properties. rsc.org

Topological Descriptors: These are based on the 2D representation of the molecule and describe its size, shape, and branching.

Geometrical Descriptors: These describe the 3D structure of the molecule, including bond lengths, bond angles, and dihedral angles.

Computational studies on benzylidenemalononitrile derivatives designed for applications like organic light-emitting diodes (OLEDs) have utilized DFT to calculate such descriptors and correlate them with observed properties like solid-state emission and electroluminescence. rsc.org

Table 2: Potential Molecular Descriptors for QSAR Modeling of (2,4-Dimethoxybenzylidene)malononitrile in Material Science

| Descriptor Type | Examples | Relevance to Material Properties |

| Quantum Chemical | Dipole Moment, Polarizability (α), First Hyperpolarizability (β), HOMO-LUMO Gap | Prediction of nonlinear optical response, electronic transitions, and charge transport properties. |

| Electronic | Mulliken Charges, Natural Bond Orbital (NBO) Charges | Understanding intramolecular charge transfer and reactivity. nih.gov |

| Steric/Topological | Molecular Volume, Surface Area, Connectivity Indices | Correlation with processability, film morphology, and molecular packing in the solid state. |

Predictive Models for Advanced Material Functionalities

Once a set of relevant descriptors has been developed for a series of related compounds, statistical methods such as multiple linear regression (MLR) or machine learning algorithms can be used to build a predictive QSAR model. nih.gov

For instance, to develop a model for predicting the nonlinear optical (NLO) activity of (2,4-dimethoxybenzylidene)malononitrile and its analogues, one would synthesize a series of derivatives with varying substituents on the phenyl ring. The NLO properties (specifically the first hyperpolarizability, β) would be measured experimentally. Simultaneously, a range of molecular descriptors for each compound would be calculated computationally. The QSAR model would then be an equation that relates the descriptors to the observed NLO activity.

Studies on other organic materials have successfully used this approach. For example, research on 2-(4-(diphenylamino)benzylidene) malononitrile has shown how the crystal structure and molecular packing, which can be computationally modeled, influence its optoelectronic properties and lead to phenomena like mechanochromism. researchgate.net Similarly, computational investigations of other low molecular weight benzylidenemalononitrile derivatives for OLEDs have demonstrated a strong correlation between calculated molecular properties and experimentally observed performance, such as luminescence and threshold voltage. rsc.org

Such predictive models are invaluable for the in silico screening of large libraries of virtual compounds, allowing researchers to prioritize the synthesis of candidates with the highest probability of exhibiting the desired advanced material functionalities, thereby accelerating the discovery of new materials.

Applications of 2,4 Dimethoxybenzylidene Malononitrile in Advanced Materials and Technologies

Role in Organic Optoelectronic Device Development

Malononitrile (B47326) and its derivatives are recognized for their utility in the synthesis of organic semiconductors. issr-journals.orgresearchgate.net The core structure serves as a versatile building block for creating materials used in a variety of optoelectronic devices. researchgate.net These D-π-A type compounds are investigated for their potential in molecular electronics, data storage, and as components in organic solar cells and light-emitting diodes. researchgate.net

While research on (2,4-dimethoxybenzylidene)malononitrile itself in OLEDs is specific, related low molecular weight benzylidene malononitrile derivatives have been successfully synthesized and incorporated into OLED devices. nih.govresearchgate.net For instance, the derivative 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile (HEMABM) has been used to fabricate an OLED through a solution-based spin coating process. nih.govresearchgate.net This small molecule demonstrated a notable ability to form smooth films, a critical factor for device performance. nih.govresearchgate.net The resulting device exhibited a threshold voltage of approximately 1.0 V and a luminance of 1300 cd/m², showcasing the potential of the benzylidene malononitrile scaffold in developing efficient, solution-processed small-molecule OLEDs. nih.govresearchgate.net The success of such derivatives underscores the promise of the broader class of materials, including (2,4-dimethoxybenzylidene)malononitrile, for OLED applications.

The malononitrile group is a key component in the design of small organic molecules for organic photovoltaic solar cells (OPVSCs). mdpi.comsciforum.net These molecules often function as dyes or active layer components where the malononitrile unit acts as an electron acceptor. mdpi.comsciforum.net The D-π-A structure is crucial for these applications, enabling efficient charge separation and transport upon light absorption. sciforum.net In a typical OPVSC configuration, these dye molecules, containing acceptor groups like malononitrile, are used to facilitate electron injection from the light-absorbing layer to a metal oxide layer, such as TiO2, which is essential for generating an electrical circuit. mdpi.comsciforum.net The synthesis of small organic molecules for OPVSCs has been achieved through the Knoevenagel condensation of a substituted benzaldehyde (B42025) with malononitrile, a reaction that also produces (2,4-dimethoxybenzylidene)malononitrile. mdpi.comsciforum.net

Organic Field-Effect Transistors (OFETs) are fundamental components of modern organic electronics, and their performance is highly dependent on the properties of the organic semiconductor used as the active layer. nih.gov While research on (2,4-dimethoxybenzylidene)malononitrile in OFETs is not extensively detailed in the provided results, the broader class of malononitrile-containing organic semiconductors is relevant. For efficient n-channel OFETs that are stable in ambient conditions, materials require specific features, including deep Lowest Unoccupied Molecular Orbital (LUMO) energy levels, typically below -4.0 eV, to facilitate electron injection and transport while resisting oxidation. nih.gov The strong electron-accepting nature of the malononitrile group helps in achieving these low LUMO levels. mdpi.com The development of air-stable n-channel OFETs has been demonstrated using charge-transfer complexes that can include malononitrile-based acceptors like fluorinated 7,7,8,8-tetracyanoquinodimethane (Fn-TCNQ). researchgate.net These devices have shown stable n-channel performance both in vacuum and in air, highlighting the utility of cyano-functionalized materials in robust OFETs. researchgate.net

Non-Linear Optical (NLO) Material Development and Research

(2,4-Dimethoxybenzylidene)malononitrile, also referred to as DMM, has been identified as a promising candidate for non-linear optical (NLO) applications. researchgate.netresearchgate.net Organic NLO materials are of great interest for technologies like optical switching, data storage, and telecommunications due to their high-order optical nonlinearity and rapid response times compared to inorganic counterparts. researchgate.netresearchgate.net The NLO properties of DMM arise from its molecular structure, which facilitates intramolecular charge transfer (ICT), a key requirement for second and third-order optical nonlinearities. scribd.comresearchgate.net

The design of effective NLO chromophores based on the (2,4-dimethoxybenzylidene)malononitrile scaffold follows the established donor-π-acceptor (D-π-A) principle. researchgate.net

Donor (D): The 2,4-dimethoxy groups on the benzene (B151609) ring act as electron donors.

π-Bridge (π): The benzylidene group (-CH=C<) provides the conjugated system through which charge can be transferred.

Acceptor (A): The two cyano (-CN) groups of the malononitrile moiety serve as a strong electron acceptor. researchgate.net

This arrangement creates a significant difference in electron density across the molecule, leading to a large dipole moment and high molecular hyperpolarizability (a measure of NLO activity). researchgate.net The intramolecular charge transfer from the donor to the acceptor through the π-system is the fundamental mechanism responsible for the large NLO response observed in this class of compounds. scribd.comresearchgate.net The crystal structure of DMM is centrosymmetric (space group P21/n), which is particularly relevant for third-harmonic generation (THG) signals. scribd.comresearchgate.net